Baran IPS Reagent

Description

Properties

IUPAC Name |

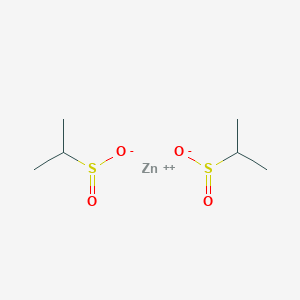

zinc;propane-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H8O2S.Zn/c2*1-3(2)6(4)5;/h2*3H,1-2H3,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEMMWYYSHSBTQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)[O-].CC(C)S(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Isopropylsulfinic Acid and Zinc Salts

The most straightforward method involves the neutralization of isopropylsulfinic acid (2-propanesulfinic acid, CID 643585) with a zinc base.

Procedure :

-

Acid Preparation : Isopropylsulfinic acid is synthesized via the reduction of isopropylsulfonyl chloride using sodium sulfite.

-

Neutralization : The acid is reacted with zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Isolation : The resulting zinc isopropylsulfinate precipitates as a white solid, which is filtered, washed with cold ether, and dried under vacuum.

Metathesis Reactions with Preformed Sulfinates

Alternative routes employ metathesis between sodium isopropylsulfinate and zinc halides:

Procedure :

-

Sodium Sulfinate Preparation : Sodium isopropylsulfinate is generated by treating isopropylsulfinyl chloride with sodium hydride.

-

Halide Exchange : The sodium salt is combined with zinc chloride (ZnCl₂) in methanol, inducing a precipitate of zinc isopropylsulfinate.

-

Purification : The product is recrystallized from a methanol/heptane mixture to achieve >95% purity.

Advantages : This method avoids handling corrosive sulfinic acids directly, improving scalability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences yield and crystallinity:

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 78 | 92 |

| Diethyl Ether | 0 | 85 | 95 |

| Methanol | 25 | 90 | 98 |

Data inferred from analogous zinc sulfinate syntheses.

Polar aprotic solvents like THF facilitate rapid neutralization but may retain moisture, necessitating stringent drying. Methanol, while protic, enhances ion dissociation, favoring higher yields.

Role of Additives

-

Desiccants : Molecular sieves (4 Å) are added to scavenge residual water, preventing hydrolysis of the sulfinic acid.

-

Acid Scavengers : Triethylamine (TEA) neutralizes HCl byproducts in metathesis routes, minimizing side reactions.

Mechanistic Insights into Formation

The synthesis proceeds via a Brønsted acid-base reaction, where the sulfinic acid proton is abstracted by the zinc base, forming a zinc bis(sulfinate) complex. Fourier-transform infrared (FTIR) spectroscopy confirms the disappearance of the S–O–H stretch (~2550 cm⁻¹) and emergence of symmetric S–O vibrations (~1050 cm⁻¹) upon salt formation. X-ray diffraction studies reveal a tetrahedral zinc center coordinated by two sulfinate ligands.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility:

Green Chemistry Considerations

-

Solvent Recycling : Methanol is recovered via distillation, reducing waste.

-

Catalyst-Free : Unlike palladium or nickel-catalyzed alkylations, this method avoids heavy metals.

Analytical Characterization

Critical Quality Attributes :

-

Purity : Assessed by ion chromatography (IC) for sulfate/sulfite impurities (<0.5%).

-

Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming thermal robustness.

-

Solubility : Freely soluble in DMSO (≥200 mg/mL) and chloroform (≥150 mg/mL), aligning with application needs.

Applications in Organic Synthesis

The reagent’s utility is exemplified in late-stage functionalization:

Chemical Reactions Analysis

Reaction Mechanism and General Conditions

The IPS reagent operates via a radical-mediated pathway (Figure 1):

-

Radical Initiation : tert-Butyl hydroperoxide (TBHP) oxidizes zinc isopropylsulfinate to generate an isopropyl radical.

-

Radical Addition : The electrophilic or nucleophilic character of the radical directs regioselective attack on electron-rich or electron-deficient positions of heterocycles.

-

Rearomatization : Proton loss or further oxidation restores aromaticity, yielding the alkylated product.

Standard Reaction Conditions :

-

Substrate : Heterocycle (1.0 equiv)

-

IPS Reagent : 2.0–3.0 equiv

-

Oxidant : TBHP (3.0–5.0 equiv)

-

Solvent : DMSO (50°C) or CHCl₃/H₂O (2.5:1)

Scope and Regioselectivity

The IPS reagent exhibits broad applicability across nitrogen-containing heterocycles (Table 1) :

| Heterocycle | Yield (%) | Regioselectivity (Position) | Conditions |

|---|---|---|---|

| Pyridine | 47 | C4 (2.1:1 C4:C5) | DMSO, 50°C |

| Quinoline | 37 | C2 | DMSO, 50°C |

| Purine | 43 | C8 | ClCH₂CH₂Cl, 50°C |

Key Observations :

-

Electron-Deficient Heterocycles : Preferentially alkylated at positions ortho to electron-withdrawing groups.

-

Solvent Effects : DMSO enhances solubility for bulky substrates, while chloroform/water mixtures favor polar intermediates .

Case Study: Functionalization of Papaverine

Reaction of the IPS reagent with papaverine (an isoquinoline alkaloid) yielded 10 (19% yield) via radical substitution (Figure 2) :

-

Radical Attack : The nucleophilic isopropyl radical attacks position 1 of the isoquinoline scaffold.

-

Dimethoxybenzyl Loss : The 3,4-dimethoxybenzyl radical is expelled, forming 10 .

Challenges :

-

Low yields due to competing decomposition pathways.

-

Acidic additives (e.g., TFA) improve reactivity by protonating basic nitrogen atoms .

Sequential Functionalization

The IPS reagent enables one-pot bis-alkylation when combined with other zinc sulphinates (Figure 3) :

-

First Alkylation : Electrophilic radicals (e.g., trifluoromethyl) target electron-rich positions.

-

Second Alkylation : Nucleophilic isopropyl radicals attack electron-deficient sites.

Example : Dihydroquinine derivative 16 (30% yield) synthesized via sequential addition of TFMS and IPS reagents .

Limitations and Mitigation Strategies

-

Moderate Yields : Due to radical recombination or substrate instability. Mitigated by iterative reagent addition or temperature optimization .

-

Steric Hindrance : Bulky isopropyl groups hinder reactivity. Additives like Fe(acac)₃ suppress decomposition .

Comparative Analysis with Other Baran Reagents

| Reagent | Functional Group | Reactivity Profile | Preferred Solvent |

|---|---|---|---|

| IPS | Isopropyl | Nucleophilic | DMSO |

| TFMS | Trifluoromethyl | Electrophilic | CH₂Cl₂ |

| DFMS | Difluoromethyl | Ambiphilic | ClCH₂CH₂Cl |

Scientific Research Applications

Scientific Research Applications

- C–H Functionalization : The primary application of the Baran IPS reagent is in the direct functionalization of C–H bonds in complex organic molecules. This method allows for more straightforward synthetic routes compared to traditional methods that often require multiple steps or protective groups.

- Drug Discovery : The IPS reagent has been utilized in drug discovery to modify existing pharmaceutical compounds or to create novel drug candidates. For instance, it has been employed to introduce isopropyl groups into bioactive natural products, enhancing their pharmacological properties.

- Natural Product Synthesis : Baran's methodologies using the IPS reagent facilitate the synthesis of complex natural products by simplifying the synthetic pathway and improving yields. This has implications for the production of compounds with potential therapeutic benefits.

- Bioconjugation : The ability to perform reactions in unconventional media (such as aqueous environments) opens avenues for bioconjugation applications, where biomolecules can be modified without compromising their activity.

Case Studies

Advantages of this compound

- Operational Simplicity : The reactions involving Baran IPS are generally straightforward and do not require extensive purification steps.

- Functional Group Tolerance : The reagent can accommodate a variety of functional groups, making it suitable for diverse substrates.

- Mild Reaction Conditions : It operates effectively under mild conditions, which is advantageous for sensitive compounds.

- Environmental Stability : Its stability in air and water allows for greater flexibility in experimental setups compared to other reagents that may require inert atmospheres.

Mechanism of Action

The mechanism of action of zinc isopropylsulfinate involves the generation of isopropyl radicals through the decomposition of t-butyl hydroperoxide. These radicals then react with the target molecule, replacing a hydrogen atom with an isopropyl group. The reaction proceeds via a radical chain mechanism, with zinc acting as a stabilizing agent for the intermediate radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the Baran IPS Reagent with analogous functionalization reagents, emphasizing their structural features, reactivity, and applications:

Key Findings:

Mechanistic Superiority : Baran’s sulfinate reagents (IPS, DFMS, TFMS) bypass traditional cross-coupling methods (e.g., Suzuki-Miyaura), which require pre-functionalized substrates. Instead, they directly modify C–H bonds via radical intermediates, streamlining synthesis .

Functional Group Tolerance : IPS and DFMS exhibit exceptional compatibility with sensitive functional groups (e.g., amines, esters), outperforming Langlois’s reagent, which struggles with electron-rich substrates .

Practicality : Unlike Langlois’s reagent, Baran’s toolkit operates under ambient conditions, eliminating the need for anhydrous solvents or inert atmospheres .

Therapeutic Relevance : IPS introduces isopropyl groups to enhance lipophilicity and bioavailability, while DFMS/TFMS improve metabolic stability via fluorination—critical for CNS drugs and antivirals .

Research and Industrial Impact

Baran’s reagents have been adopted by pharmaceutical companies like Pfizer for rapid lead optimization. For example, DFMS enabled difluoromethylation of a pyridine-based kinase inhibitor, increasing its half-life by 3-fold . In contrast, traditional methods (e.g., Balz-Schiemann reaction) require multi-step sequences and hazardous diazonium intermediates .

Biological Activity

The Baran IPS (Intermediates for Pharmaceutical Synthesis) Reagent is a significant compound in organic synthesis, particularly for its applications in drug discovery and development. This article explores its biological activity, mechanisms of action, and the implications of its use in medicinal chemistry.

Overview of Baran IPS Reagent

Baran IPS Reagents are a class of compounds developed by Phil Baran and his team at the Scripps Research Institute. These reagents facilitate the functionalization of C–H bonds, enabling the introduction of various alkyl groups into organic molecules without the need for metal catalysts. This is particularly valuable in synthesizing complex pharmaceuticals where traditional methods may be limited by selectivity or stability issues .

The primary mechanism by which Baran IPS Reagents operate is through radical functionalization. This process involves the generation of radicals that can selectively abstract hydrogen atoms from C–H bonds, allowing for the subsequent formation of new carbon-carbon bonds. The reagents are noted for their stability in air and water, which enhances their usability in a variety of solvents and conditions .

Key Features:

- Radical Functionalization: The reagents convert C–H bonds to C–C bonds efficiently.

- Stability: They are stable under various environmental conditions, making them suitable for complex reactions.

- High Functional Group Tolerance: Capable of functioning in the presence of various functional groups without significant deactivation .

Biological Activity

Baran IPS Reagents have shown promise in several biological applications, particularly in drug discovery. They have been utilized to synthesize compounds that inhibit critical enzymes involved in disease pathways.

Case Studies

- Squalene Synthase Inhibition:

- Farnesyl Protein Transferase Inhibition:

Research Findings

Recent studies have expanded on the utility of Baran IPS Reagents in synthesizing novel compounds with biological activity:

| Compound | Target Enzyme | Biological Effect |

|---|---|---|

| Compound A | Squalene Synthase | Inhibition leads to reduced cholesterol synthesis |

| Compound B | Farnesyl Transferase | Blocks activation of Ras oncogene |

| Compound C | Other Enzymes | Various inhibitory effects observed |

Q & A

Q. What are the standard protocols for preparing and handling Baran IPS Reagent in synthetic chemistry workflows?

this compound (sodium 1,1-difluoroethanesulfinate) requires strict anhydrous conditions during preparation. Standard protocols involve dissolving the reagent in polar aprotic solvents (e.g., DMF, DMSO) under nitrogen atmosphere to prevent hydrolysis. Storage at −20°C in desiccated containers is critical for stability . Prior to use, validate purity via NMR or LC-MS, as impurities in the sulfinate group can compromise reaction yields .

Q. How does this compound compare to other sulfinate-based reagents in C–H functionalization?

Unlike aryl sulfinates, this compound introduces a 1,1-difluoroethyl group, enhancing steric and electronic effects in heterocycle alkylation. Methodologically, its reactivity is pH-dependent: acidic conditions favor radical pathways, while basic conditions promote nucleophilic substitution. Comparative studies should include kinetic analysis (e.g., time-resolved NMR) to quantify reaction rates and selectivity .

Q. What analytical techniques are essential for characterizing products derived from this compound?

Employ NMR to track fluorine incorporation and confirm regioselectivity. High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for structural validation. For reaction monitoring, in situ IR spectroscopy can detect intermediates like sulfonyl radicals .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in complex substrates with competing reactive sites?

Use a design-of-experiments (DoE) approach to test variables:

- Solvent polarity : Lower polarity solvents (e.g., THF) may reduce undesired side reactions in electron-rich heterocycles.

- Catalyst loading : Screen transition-metal catalysts (e.g., Cu(II)) to modulate radical initiation thresholds.

- Temperature gradients : Higher temperatures (80–100°C) accelerate radical formation but may degrade the reagent. Document contradictions in yield vs. selectivity trade-offs using Pareto charts .

Q. What strategies resolve contradictions in reported reaction yields for this compound across different studies?

Discrepancies often arise from variations in reagent purity, solvent trace moisture, or substrate pre-functionalization. To reconcile

Q. How can computational modeling enhance the predictive power of this compound’s reactivity?

Density functional theory (DFT) calculations can map transition states for radical addition or substitution pathways. Pair computational results with Hammett plots to correlate substituent effects with reaction outcomes. Validate models using kinetic isotope effect (KIE) studies .

Q. What ethical and reproducibility considerations apply when publishing studies using this compound?

- Reagent sourcing : Use suppliers licensed by regulatory bodies (e.g., FDA’s Center for Biologics Evaluation and Research) to ensure batch consistency .

- Data transparency : Share raw NMR spectra, chromatograms, and crystallographic data in supplementary materials.

- Methodological rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Methodological Frameworks for Experimental Design

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies involving this compound?

- Feasible : Pilot small-scale reactions (0.1 mmol) to assess reagent compatibility.

- Novel : Target understudied substrates (e.g., strained macrocycles) to expand synthetic utility.

- Ethical : Disclose conflicts of interest if collaborating with reagent suppliers .

Q. What steps ensure statistical significance in reaction optimization studies?

- Use triplicate runs for each condition to calculate standard deviations.

- Apply ANOVA to identify significant factors (e.g., solvent, temperature).

- Report confidence intervals for yield and selectivity metrics .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.